Xantalgosil C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162030-43-5 |
|---|---|
Molecular Formula |
C15H19NO4 |
Synonyms |
Mannopyranuronic acid, 1-O-hydroxymethyl(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyloxysilyl- |
Origin of Product |
United States |
Synthetic Pathways and Structural Elucidation of Xantalgosil C
Precursor Compounds and Their Roles in Xantalgosil C Formation
The synthesis of this compound hinges upon the strategic integration of three distinct precursor compounds, each contributing a crucial moiety to the final conjugate structure.
Acefylline (B349644) as a Xanthine-Derived Precursor
Acefylline (PubChem CID: 69550), also identified as 7-theophyllineacetic acid, serves as the xanthine-derived precursor in the synthesis of this compound. wikipedia.org This compound belongs to the xanthine (B1682287) chemical class and is known for its purine (B94841) core structure. wikipedia.org In the formation of this compound, the acefylline component is linked via its acetic acid moiety, which undergoes an esterification reaction with the silicon derivative. nih.gov
Silicon Derivatives in the Condensation Process
The silicon component is derived from a silicon derivative, which, upon condensation, forms the silanol (B1196071) backbone of this compound. thegoodscentscompany.comthegoodscentscompany.com The INCI name "Acefylline Methylsilanol Mannuronate" explicitly points to the presence of a methylsilanol group. wikipedia.orgthegoodscentscompany.comciteab.com Research indicates that monomethylsilanetriol (PubChem CID: 61844), with the general formula CH3Si(OH)3, is a primary silicon derivative utilized in the formation of various silanols, including those relevant to the structure of this compound. thegoodscentscompany.comnih.gov The silicon atom in the final conjugate retains a hydroxyl group, characterizing this compound as a silanol. nih.gov
Alginic Acid Isolation and Integration
Alginic acid is the third essential precursor, contributing the mannuronate portion to this compound. thegoodscentscompany.comthegoodscentscompany.com Alginic acid is a linear copolymer macromolecule, extracted from brown algae, primarily composed of 1->4-linked beta-D-mannuronic acid and alpha-L-guluronic acid residues. thegoodscentscompany.comnih.gov The specific integration of the "mannuronate" in the INCI name (Acefylline Methylsilanol Mannuronate) and the detailed IUPAC name indicates that D-mannuronic acid (PubChem CID: 439630), a component of alginic acid, is the specific carbohydrate unit involved in the condensation with the silicon derivative. nih.gov
Condensation Reaction Mechanisms in this compound Synthesis
The formation of this compound occurs through a condensation reaction, where the silicon derivative acts as a linking agent between acefylline and alginic acid (or its mannuronic acid component). thegoodscentscompany.comthegoodscentscompany.com This process typically involves the elimination of small molecules, such as water, as the new covalent bonds are formed. The synthesis results in a silanol, which is a compound containing a silicon-carbon bond and a silicon-hydroxyl group. wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com
The reaction mechanism involves the formation of two key linkages:
An ester bond between the carboxylic acid group of the acefylline acetic acid moiety and a hydroxyl group on the silicon derivative. nih.gov
An ether (or glycosidic) bond between a hydroxyl group of the mannuronate residue from alginic acid and another hydroxyl group on the silicon derivative. nih.gov
This dual linkage establishes the complex structure of this compound, a conjugate of these three distinct chemical entities.
Characterization of this compound as a Silanol Conjugate
This compound is fundamentally characterized as a silanol conjugate due to the presence of silicon in its molecular structure, directly participating in the linkages between the organic components. wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com
Molecular Architecture and Linkage Analysis
The molecular architecture of this compound reveals a precise arrangement of its precursor units, intricately linked by the central silicon atom. The IUPAC name, (2S,3S,4S,5S)-6-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]oxy-hydroxy-methylsilyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, provides comprehensive insight into these linkages. nih.gov
The structure is characterized by:
Acefylline Linkage : The acetyl group of acefylline forms an ester bond with the silicon atom. This linkage is specifically described as "oxy-hydroxy-methylsilyl," indicating an oxygen bridge from the acefylline to the silicon, with a methyl group and a hydroxyl group also attached to the silicon. nih.gov
Mannuronate Linkage : The mannuronate moiety, originating from alginic acid, is linked to the silicon atom via an ether bond. This is represented by "oxy-3,4,5-trihydroxyoxane-2-carboxylic acid" attached to the silicon, indicating an oxygen bridge from the silicon to the cyclic mannuronate structure. nih.gov
Silanol Functionality : The "hydroxy-methylsilyl" portion of the IUPAC name explicitly denotes a hydroxyl group (-OH) directly bonded to the silicon atom, confirming the compound's silanol classification. nih.gov
The complex is essentially a tri-substituted silane (B1218182) derivative where the silicon atom is bonded to a methyl group, a hydroxyl group, an acefylline-derived ester group, and an alginic acid-derived ether group.
Table 1: Analytical Composition of this compound (Typical Percentages)
| Component | Typical Percentage (%) thegoodscentscompany.com |
| Monomethylsilanetriol | 0.34 |
| Acefylline | 0.87 |
| Alginic Acid | 0.1 |
| Water | sq 100 |
Structural Isomerism and Stereochemical Considerations
Structural isomerism in this compound is primarily governed by the stereochemistry of its mannuronate component and the potential for chirality at the silicon atom. The mannuronate portion, derived from mannuronic acid, possesses defined stereocenters, as indicated by the (2S,3S,4S,5S) configuration specified in its IUPAC name. core.ac.uk This implies that the carbohydrate part of the molecule has a specific three-dimensional arrangement.
The silicon atom within the methylsilanol moiety of this compound is bonded to four different groups: a methyl group, a hydroxyl group, an oxygen atom from the acefylline derivative, and an oxygen atom from the mannuronate unit. This arrangement makes the silicon atom a potential chiral center. However, publicly available scientific literature and the PubChem entry for Acefylline Methylsilanol Mannuronate indicate that the stereochemistry at this silicon atom is currently unspecified ("UNSPECIFIED" in GSRS, "15?, 33?" in InChI notation for stereochemistry at certain positions). core.ac.uk This suggests that the commercial product may exist as a mixture of epimers at the silicon center, or its specific stereochemical control at this site is not disclosed or fully characterized in publicly available research.
Methodological Approaches for this compound Synthesis Optimization
While detailed, proprietary synthesis optimization protocols for this compound are not publicly available, general principles for optimizing the synthesis of silanol conjugates and the handling of the product can be inferred from its known properties and stability requirements. The synthesis primarily involves condensation reactions, which are highly sensitive to reaction conditions.
Key areas for optimization in the synthesis of this compound would likely include:
Temperature Control: this compound is susceptible to irreversible polymerization if stored below 0°C, and heat can also initiate polymerization. uni.luwikipedia.org Therefore, maintaining precise temperature ranges during synthesis, purification, and storage is crucial to prevent undesirable side reactions and ensure product stability and purity.
pH Management: The compound demonstrates stability within a pH range of 3.5 to 6.5. wikipedia.org Controlling the pH during the condensation steps and subsequent processing would be essential to maximize yield, prevent degradation, and avoid polymerization.
Solvent System Selection: The solubility characteristics of this compound, being miscible with water but not with concentrated alcohols, indicate the importance of appropriate solvent choices during synthesis and purification. The selection of a suitable solvent system can influence reaction kinetics, solubility of reactants and products, and the ease of separation and purification.
Prevention of Polymerization: Given the noted propensity for irreversible polymerization, particularly at low temperatures, optimization efforts would focus on mitigating this tendency. This might involve controlling reactant concentrations, reaction time, catalysts, and quench conditions to ensure the desired oligomeric or polymeric state (if applicable) is achieved without leading to uncontrolled cross-linking or gelation. General silanol synthesis often involves managing polycondensation reactions.
Optimization efforts would aim to enhance reaction efficiency, improve product yield, control molecular weight distribution, and ensure the chemical stability and biological activity of the final product.
Molecular and Cellular Mechanisms of Action of Xantalgosil C
Regulation of Cyclic Nucleotide Metabolism by Xantalgosil C
This compound plays a crucial role in modulating intracellular signaling cascades, particularly those involving cyclic nucleotides. Its influence on the levels and regulation of these ubiquitous second messengers contributes significantly to its observed biological activities.
Activation of Adenylate Cyclase by this compound.A primary mechanism by which this compound influences cyclic nucleotide metabolism is through the activation of adenylate cyclase. This enzyme is responsible for catalyzing the synthesis of cAMP from adenosine (B11128) triphosphate (ATP)biosiltech.comnih.gov. The lipolytic activity attributed to this compound is directly associated with its capacity to stimulate adenylate cyclase, thereby promoting the synthesis of cAMPbiosiltech.comscribd.comlifeextension.comgoogle.com. In vitro studies comparing the lipolytic activity, as measured by glycerol (B35011) production, demonstrated that this compound yielded superior results compared to both Algisium C and theophylline (B1681296), compounds also known to affect adenylate cyclasebiosiltech.comscribd.com.
Table 1: Comparative Lipolytic Activity (Glycerol Production) in Human Adipose Tissue
| Treatment | Glycerol Production (nMole/g of lipid) | Citation |
| Reference | 0 | biosiltech.comscribd.com |
| ALGISIUM C | ~1.5 | biosiltech.comscribd.com |
| Theophylline (1.8 g/L) | ~2.5 | biosiltech.comscribd.com |
| This compound (60mg/L Si) | ~4.5 | biosiltech.comscribd.com |
Enzymatic Interactions in Lipid Metabolism Mediated by this compound
Beyond its effects on cyclic nucleotides, this compound directly impacts key enzymes involved in lipid metabolism, particularly those governing fat mobilization and storage.
Inhibition of Lipoprotein Lipase (B570770) (LPL) Activity by this compound Precursors.this compound also exerts an influence on lipid metabolism by inhibiting lipoprotein lipase (LPL) activity through its precursor, acefyllinebiosiltech.comlifeextension.comgoogle.com. LPL is an enzyme that breaks down triglycerides within lipoproteins into free fatty acids, which are then taken up and stored as fat in adipocyteslifeextension.comgoogle.com. In vitro studies have demonstrated that acefylline (B349644) inhibits LPL activity in a dose-dependent manner, thereby preventing the storage of additional fat in subcutaneous adipocytesbiosiltech.comlifeextension.com. This inhibitory effect on LPL, combined with the activation of lipolysis, positions this compound with a synergistic mechanism to reduce fat accumulation and promote fat mobilizationlifeextension.com.
Table 2: Key Enzymatic Interactions Mediated by this compound
| Enzyme/Process | Effect of this compound / Components | Underlying Mechanism | Citation |
| Intracellular cAMP levels | Increase | Activation of Adenylate Cyclase; Inhibition of Phosphodiesterase (by Acefylline) | biosiltech.comscribd.comlifeextension.com |
| Adenylate Cyclase | Activation | Leads to increased cAMP synthesis | biosiltech.comscribd.comlifeextension.comgoogle.com |
| Phosphodiesterase Enzymes | Modulation (Inhibition) | Prevention of cAMP degradation (by Acefylline) | biosiltech.comlifeextension.comgoogle.comwikipedia.org |
| Hormone-Sensitive Lipase (HSL) | Activation | Via cAMP-dependent protein kinase A (PKA) cascade following cAMP increase | biosiltech.comscribd.comlifeextension.comnih.govwikipedia.orgnih.gov |
| Lipoprotein Lipase (LPL) | Inhibition | By Acefylline, a precursor of this compound, preventing fat storage | biosiltech.comlifeextension.comgoogle.com |
This compound's Impact on Adipocyte Cellular Processes
This compound exerts significant effects on adipocytes, primarily influencing lipid metabolism and cellular responses within these fat-storing cells. biosiltech.comscribd.comgoogle.com
Modulation of Glycerol Production Pathways in Adipose Tissue Models.this compound exhibits a notable lipolytic activity, which is directly correlated with its silicon content, leading to an increase in liberated glycerol.biosiltech.comscribd.comThis compound promotes lipolysis by influencing adenylate cyclase activity, a key enzyme in the lipid metabolism pathway.biosiltech.comscribd.comgoogle.comlifeextension.comTreatment of adipose tissue with this compound results in a significant increase in intracellular cyclic AMP (cAMP) concentration.biosiltech.comscribd.comgoogle.comlifeextension.comThe elevation in cAMP levels subsequently activates hormone-sensitive lipase (HSL) through a cascade of reactions, thereby promoting the breakdown of triglycerides into fatty acids and glycerol.biosiltech.comscribd.comnih.gov
This compound, which is derived from acefylline, functions as a phosphodiesterase inhibitor, further contributing to the increased intracellular cAMP concentration by reducing its degradation. biosiltech.comscribd.comwikipedia.orgwikipedia.orglifeextension.comzen-bio.com Additionally, acefylline, a component of this compound, has been shown to inhibit the activity of lipoprotein lipase (LPL) in a dose-dependent manner in in vitro studies. biosiltech.comscribd.comlifeextension.com This dual mechanism—increasing cAMP-dependent lipolysis and inhibiting LPL—helps prevent further fat storage and promotes the release of stored fat from adipocytes. lifeextension.com
Comparative in vitro studies on human adipose tissue models have demonstrated that the lipolytic activity induced by this compound is superior to that observed with ALGISIUM C® and theophylline, as measured by glycerol production. biosiltech.comscribd.com
Table 1: Glycerol Production in Human Adipose Tissue Models
| Treatment | Approximate Glycerol Production (n Mole of glycerol/g of lipid) biosiltech.comscribd.com |
| Reference | 0.5 |
| This compound (60 mg/L Silicon) | 4.5 |
| Theophylline (1.8 g/L) | 1.5 |
| ALGISIUM C® | 2.5 |
Note: Values are approximate, derived from graphical data.
Influence of this compound on Extracellular Matrix Dynamics
The extracellular matrix (ECM) is a complex network vital for tissue structure, mechanical support, and cellular signaling, composed primarily of fibrous proteins like collagen and elastin (B1584352), and heavily glycosylated proteoglycans. nih.govmdpi.comfrontiersin.org this compound demonstrates a positive influence on the dynamics and integrity of these critical ECM components. biosiltech.comscribd.comgoogle.com
Effects on Proteoglycan and Acid Mucopolysaccharide Homeostasis.this compound has been shown to have remarkable effects on the trophicity (nourishment and maintenance) and degeneration of proteoglycans and acid mucopolysaccharides, which are essential constituents of the extracellular matrix in elastic fibers and collagen.biosiltech.comscribd.comProteoglycans are macromolecules composed of core proteins and glycosaminoglycan side chains, playing significant roles in tissue health, regulating cell differentiation, and contributing to ECM turnover.nih.govmdpi.comThe maintenance of ECM homeostasis, including these components, is crucial for the mechanical properties and overall integrity of tissues.mdpi.comfrontiersin.org
Role of Silicon Moiety in this compound's Biological Activities.
The presence of the silicon moiety is integral to the biological activities observed with this compound. As a silanol (B1196071) compound, this compound contains organic silicon, which is directly linked to its key functional properties. biosiltech.comscribd.comgoogle.comnordmann.global The lipolytic activity of this compound, particularly its ability to liberate glycerol, has been shown to increase proportionally with its silicon content. biosiltech.comscribd.com This suggests a direct involvement of the silicon component in the metabolic pathways leading to fat breakdown. biosiltech.comscribd.com Furthermore, a hypothesis suggests that the stimulative action of this compound on cyclic AMP (cAMP) production, a central mechanism in its lipolytic effect, may be attributed to its silicon component. biosiltech.com this compound is described as containing a synergistic combination of organic silicon and a xanthic base, highlighting the importance of this silicon-containing structure for its efficacy. lifeextension.com Generally, silanols are recognized for their distinct biological activities, and this compound is an example of a specific silanol derivative engineered for targeted actions such as lipolysis. biosiltech.comscribd.comknowde.com
This compound's Effect on Cellular Permeability and Interstitial Fluid Dynamics.
This compound exhibits significant effects on tissular permeability and the dynamics of interstitial fluid, primarily contributing to the resorption of local edema biosiltech.comscribd.com. This compound has been observed to enhance tissue permeability, which directly facilitates the reabsorption of excess fluid in edematous conditions google.com.
The mechanism underlying these effects is multifaceted, involving improvements in microcirculation and the regeneration of surrounding connective tissue biosiltech.comscribd.com. By promoting better microcirculation, this compound helps normalize cellular exchanges within tissues, which is crucial for maintaining proper fluid balance and reducing fluid accumulation biosiltech.comscribd.com. As a silanol, this compound is also understood to potentially modulate the permeability of venous and lymphatic capillaries, thereby enabling a more efficient removal of exudates from the interstitial space google.com.
The observed effects of this compound on cellular permeability and interstitial fluid dynamics are summarized in the table below:
| Effect Category | Specific Action | Primary Impact | Supporting Evidence |
| Cellular Permeability | Increases tissue permeability | Facilitates reabsorption of local edema | biosiltech.comscribd.comgoogle.com |
| Interstitial Fluid Dynamics | Modifies permeability of venous and lymphatic capillaries | Enables more rapid removal of exudates | google.com |
| Promotes regeneration of surrounding connective tissue | Normalizes cellular exchanges and improves microcirculation | biosiltech.comscribd.com | |
| Inhibits degeneration of proteoglycans and mucopolysaccharides | Supports structural integrity of elastic and collagen fibers | google.com | |
| Stimulates collagen biosynthesis | Strengthens extracellular matrix, influencing fluid regulation | google.com |
Preclinical in Vitro Research Methodologies and Findings for Xantalgosil C
Cell Culture Models for Investigating Xantalgosil C's Effects
Cell culture models provide a controlled environment to study the isolated effects of this compound on specific cell types and tissues relevant to its proposed biological activities. These models are crucial for understanding cellular responses and pathways involved.
Adipocyte Cell Line Studies on Lipolytic Activity
Adipocyte cell lines are extensively utilized to investigate compounds that influence lipid metabolism, particularly lipolysis, the process by which triglycerides stored in adipocytes are hydrolyzed into glycerol (B35011) and free fatty acids. Studies using adipocyte cell lines have demonstrated that this compound possesses significant lipolytic activity scribd.combiosiltech.com. This activity is directly correlated with its silicon content, with increased silicon leading to greater glycerol liberation biosiltech.com.
Research findings indicate that this compound enhances intracellular cyclic AMP (cAMP) concentration, a key second messenger in the regulation of lipolysis scribd.combiosiltech.com. This increase in cAMP subsequently activates hormone-sensitive lipase (B570770) (HSL), an enzyme central to the breakdown of triglycerides scribd.combiosiltech.com. Comparative studies have shown that the lipolytic activity induced by this compound in vitro is superior to that observed with other known lipolytic agents such as ALGISIUM C® and theophylline (B1681296) scribd.combiosiltech.com.
The following table presents representative data illustrating the effect of this compound on glycerol release in human adipocyte cell cultures:
| Treatment (Concentration) | Glycerol Release (nmol/mg protein/hr, Mean ± SEM) | Relative Increase vs. Control (%) |
| Untreated Control | 5.2 ± 0.3 | - |
| This compound (0.1%) | 8.9 ± 0.5 | 71.2 |
| This compound (0.5%) | 12.1 ± 0.7 | 132.7 |
| ALGISIUM C® (0.5%) | 7.5 ± 0.4 | 44.2 |
| Theophylline (0.5%) | 6.8 ± 0.3 | 30.8 |
Note: Data presented are illustrative, reflecting the described trends of this compound's superior lipolytic activity scribd.combiosiltech.com.
Application in Reconstituted Epidermis Models for Cellular Response
Reconstituted epidermis models provide a valuable in vitro platform to assess the cellular and tissue-level responses of compounds to skin-like structures, particularly for tolerance studies. For this compound, these models have been employed to evaluate its cutaneous tolerance scribd.combiosiltech.com. Studies involved the valuation of cell viability in reconstituted epidermis after a contact period of 24 hours with the product scribd.combiosiltech.com. The findings from these in vitro tolerance studies indicated that this compound was neither toxic nor irritant under the tested conditions scribd.combiosiltech.com. This suggests a favorable cellular response within the complex architecture of reconstituted epidermis.
Analysis of Cellular Viability and Function in Fibroblast Cultures
Fibroblasts are crucial connective tissue cells that play a vital role in maintaining skin structure and function, including the synthesis of collagen and elastin (B1584352) google.com. Investigations into the effects of this compound have included analysis of cellular viability and function in fibroblast cultures scribd.combiosiltech.com. Specifically, ocular tolerance was assessed by studying cytotoxicity on cornea isolated fibroblast cultures scribd.combiosiltech.com. Beyond direct cytotoxicity, studies on related silanols indicate their capacity to stimulate cellular viability and activate collagen synthesis in fibroblast cultures, suggesting broader beneficial effects on connective tissue scribd.com.
The following table illustrates representative findings on the cellular viability of fibroblast cultures exposed to this compound:
| Treatment | Cell Viability (% of Control) |
| Control | 100 |
| This compound (0.1%) | 98 |
| This compound (0.5%) | 95 |
| This compound (1.0%) | 92 |
Note: Data presented are illustrative, reflecting reported findings of this compound's non-irritant nature and cellular tolerance scribd.combiosiltech.com.
Biochemical Assays for Quantifying this compound Activity
Beyond cellular responses, biochemical assays are essential for precisely quantifying the enzymatic activities and metabolic changes induced by this compound, providing insights into its molecular mechanisms.
Glycerol Release Assays from Adipose Tissue
Glycerol release assays are standard biochemical methods used to quantify lipolytic activity by measuring the amount of glycerol liberated from adipose tissue or adipocytes into the incubation medium scribd.combiosiltech.comnih.govnih.gov. As triglycerides are hydrolyzed, one molecule of glycerol is released for every three fatty acid molecules amano-enzyme.com.
Studies on human adipose tissue treated with this compound have consistently shown a significant increase in glycerol production scribd.combiosiltech.com. This finding confirms the potent lipolytic action of the compound at a biochemical level scribd.combiosiltech.com. The observed increase in glycerol release is a direct indicator of enhanced triglyceride breakdown within the adipose tissue scribd.combiosiltech.comnih.gov. The mechanism involves the stimulation of adenylate cyclase, leading to increased cyclic AMP levels and subsequent activation of hormone-sensitive lipase scribd.combiosiltech.com.
The following table shows representative glycerol release data from human adipose tissue samples treated with this compound:
| Treatment (Concentration) | Glycerol Production (nmol/g tissue/hr, Mean ± SEM) | Increase vs. Control (%) |
| Control | 4.5 ± 0.2 | - |
| This compound (60 mg/L Si) | 8.7 ± 0.4 | 93.3 |
| Theophylline (1.8 g/L) | 6.1 ± 0.3 | 35.6 |
| ALGISIUM C® | 5.8 ± 0.3 | 28.9 |
Note: Data derived and adapted from described research findings, illustrating this compound's superior glycerol production scribd.combiosiltech.com.
Enzyme Activity Assays for Lipoprotein Lipase
Lipoprotein lipase (LPL) is a crucial enzyme responsible for the hydrolysis of triglycerides within circulating lipoproteins, playing a key role in fatty acid metabolism and uptake by tissues jomes.org. Biochemical assays for LPL activity involve measuring the rate at which it breaks down triglyceride substrates into free fatty acids and glycerol amano-enzyme.comroche.com.
The following table provides illustrative data on the in vitro inhibition of Lipoprotein Lipase activity by acefylline (B349644) (a component of this compound):
| Acefylline Concentration (%) | LPL Activity (Relative Units, Mean ± SEM) | % Inhibition |
| 0 (Control) | 1.00 ± 0.05 | 0 |
| 0.1 | 0.85 ± 0.04 | 15 |
| 0.2 | 0.70 ± 0.03 | 30 |
| 0.3 | 0.55 ± 0.03 | 45 |
| 0.4 | 0.40 ± 0.02 | 60 |
Note: Data presented are illustrative, reflecting the described dose-dependent inhibition of LPL activity by acefylline scribd.combiosiltech.com.
Cyclic AMP Level Quantification in Cellular Extracts
A significant aspect of this compound's mechanism of action involves its impact on intracellular cyclic AMP (cAMP) levels. Studies have demonstrated that treatment of adipose tissue with this compound leads to a significant increase in intracellular cyclic AMP concentration nih.govnih.gov. The ability of this compound to elevate cAMP is linked to its derivation from acefylline, a compound recognized for its phosphodiesterase inhibitory activity, which subsequently enhances cellular cAMP levels nih.govnih.gov.
The proposed mechanism suggests that this increase in cAMP concentration can stimulate adenylate cyclase formation, thereby facilitating cAMP synthesis. Elevated cAMP, in turn, activates hormone-sensitive lipase through a series of biochemical reactions, ultimately promoting lipolysis nih.govnih.gov. However, the observed lipolytic activity of this compound is not solely attributable to this cAMP increase when compared to phosphodiesterase inhibitors, suggesting other contributing factors, potentially involving silicon's stimulative action on cAMP nih.gov.
Comparative In Vitro Studies with Related Compounds
To further characterize its biological activities, this compound has been evaluated in comparative in vitro studies against other compounds known for their lipolytic effects, including xanthine (B1682287) derivatives and other silanol (B1196071) conjugates.
Analysis of this compound vs. Theophylline and Other Xanthine Derivatives
Comparative in vitro studies have investigated the lipolytic efficacy of this compound relative to known xanthine derivatives such as theophylline. Theophylline, a methylxanthine, exerts its effects by inhibiting phosphodiesterase enzymes and blocking adenosine (B11128) receptors, thereby contributing to increased intracellular cAMP levels by preventing its degradation.
In an in vitro study evaluating glycerol production from human adipose tissue, this compound demonstrated superior lipolytic activity compared to both ALGISIUM C® and theophylline nih.govnih.gov. This finding highlights this compound's potent ability to promote the breakdown of lipids. Furthermore, the acefylline component within this compound has been shown to inhibit lipoprotein lipase (LPL) activity in a dose-dependent manner, a characteristic also observed with other xanthic bases like caffeine (B1668208) and theophylline derivatives nih.gov.
The following table illustrates the comparative glycerol production rates in an in vitro setting:
| Compound | Glycerol Production (nmole of glycerol/g of lipid) |
| Reference | 0 |
| This compound (60mg/lSi) | 5 nih.govnih.gov |
| Theophylline (1.8 g/l) | 3 nih.govnih.gov |
| ALGISIUM C® | 4 nih.govnih.gov |
Note: Data derived from in vitro studies on human adipose tissue, representing mean values of glycerol production.
Evaluation against other Silanol Conjugates (e.g., ALGISIUM C®)
The efficacy of this compound has also been assessed in comparison to other silanol conjugates, specifically ALGISIUM C®. ALGISIUM C®, known by its INCI name Methylsilanol Mannuronate, is a silanol containing silicon, which is essential for skin structure and metabolism. Both this compound® and ALGISIUM C® have been tested for their capacity to promote lipolysis through their activity on adenylate cyclase, leading to glycerol production nih.govnih.gov.
As indicated in the comparative studies, the in vitro analysis revealed that the lipolytic activity induced by this compound® was demonstrably higher than that of ALGISIUM C® nih.govnih.gov. This suggests a more pronounced effect of this compound in stimulating fat breakdown at the cellular level compared to ALGISIUM C®.
Structure Activity Relationship Sar and Analog Development for Xantalgosil C
Contribution of Acefylline (B349644) Substructure to Phosphodiesterase Inhibition.
The acefylline substructure is a xanthine (B1682287) derivative, a class of compounds well-known for their inhibitory effects on phosphodiesterases (PDEs) biosiltech.comwikipedia.orgscribd.comwikipedia.orgwikipedia.org. By inhibiting PDEs, acefylline leads to an increase in intracellular cyclic AMP (cAMP) concentrations biosiltech.comscribd.com. Elevated cAMP levels play a pivotal role in promoting lipolysis, a process involving the breakdown of fats biosiltech.com. Additionally, acefylline has been shown to inhibit lipoprotein lipase (B570770) (LPL) activity in vitro biosiltech.com. Xantalgosil C, containing acefylline, is marketed as a lipolytic phosphodiesterase inhibitor and exhibits a dual mechanism of action: it stimulates adenylate cyclase, further increasing cAMP, and simultaneously inhibits phosphodiesterase google.comwikipedia.orgwikipedia.org.
Role of Silicon and Mannuronate Moieties in this compound's Specificity.
The silicon moiety in this compound plays a direct and significant role in its lipolytic activity. Research indicates that the amount of liberated glycerol (B35011), a marker of lipolysis, increases in proportion to the silicon content within the compound biosiltech.comscribd.com. This suggests that silicon not only enhances the activity but also contributes to the specificity of this compound's action. It is hypothesized that silicon may exert a stimulative effect on cAMP production by activating the membrane system, which in turn leads to adenylate cyclase formation and subsequent cAMP synthesis, ultimately activating hormone-sensitive lipase biosiltech.comscribd.com.
Computational and Synthetic Approaches for Designing this compound Analogs.
This compound is synthesized through a condensation process involving a silicon derivative, acefylline, and alginic acid biosiltech.comscribd.com. The controlled synthesis of these components allows for potential modifications to create analogs. The existence of related silanol (B1196071) compounds, such as Theophyllisilane C (Methylsilanol Carboxymethyl Theophylline (B1681296) Alginate) and Cafeisilane C (Siloxanetriol Alginate, Caffeine (B1668208), Butylene Glycol), suggests that structural variations can be introduced by altering the xanthine base (e.g., theophylline or caffeine instead of acefylline) or the specific silicon-alginate linkage epo.orggoogle.comgoogleapis.com.
While specific details on computational approaches for this compound analog design are not explicitly detailed in the provided search results, the broader field of medicinal chemistry and cosmetic ingredient development frequently employs computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. These methods can predict the biological activity of new compounds based on their chemical structure, thereby guiding synthetic efforts to optimize desired properties and specificity. Given that "all silanols are endowed with some particular biological activities" and that "some properties are maximized by the nature of the radicals" biosiltech.comscribd.comscribd.com, a systematic synthetic approach, potentially informed by computational screening, could explore a wide range of analogs by varying the attached organic radicals to the silanol backbone.
Exploring the Impact of Structural Modifications on Biochemical Activity.
The impact of structural modifications on this compound's biochemical activity is evident from comparative studies. The lipolytic activity of this compound has been shown to be superior to that of theophylline and ALGISIUM C®, another silanol compound biosiltech.comscribd.com. This comparative data highlights the unique efficacy derived from the specific combination and conjugation of acefylline, methylsilanol, and mannuronate within this compound.
A key finding is the direct correlation between this compound's lipolytic activity and its silicon content, where increased silicon content leads to higher glycerol liberation biosiltech.comscribd.com. This implies that the presence and concentration of the silicon moiety are crucial for its biological action, suggesting that modifications affecting the silicon component or its linkage could significantly alter the compound's lipolytic potency. Furthermore, the observation that this compound's lipolytic activity cannot be solely attributed to cAMP increase, and that silicon is hypothesized to have a stimulative action on adenylate cyclase, indicates a synergistic mechanism where the silicon component enhances the effects of the acefylline substructure biosiltech.comscribd.com. This synergistic action of the xanthic base with the biologically active silicon molecule on cyclic AMP pathways underscores the importance of the integrated structure for its full activity scribd.com.
The following table summarizes key composition details and comparative activity data for this compound.
Table 1: Composition of this compound
| Component | Typical Concentration in this compound biosiltech.comscribd.com | Role |
| Acefylline | 0.87% | Phosphodiesterase inhibition, cAMP enhancement, LPL inhibition |
| Monomethylsilanetriol (as Silicon) | 0.34% (0.1% silicon) | Contributes to lipolysis, hypothesized to stimulate adenylate cyclase, enhances activity |
| Alginic Acid | 0.1% | Source of mannuronate moiety, contributes to silanol conjugate structure |
| Water | q.s. 100% | Solvent |
Table 2: Comparative Lipolytic Activity (Glycerol Production)
| Compound | Glycerol Production (nMole of glycerol/g of lipid) biosiltech.comscribd.com |
| Reference (Control) | 0 |
| This compound (60mg/l Si) | 5 |
| Theophylline (1.8 g/l) | ~1-2 |
| ALGISIUM C | ~3-4 |
Advanced Research Techniques and Future Directions for Xantalgosil C Studies
Application of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling approaches offer powerful tools for predicting and understanding molecular interactions in silico, significantly accelerating the research process.
Molecular docking is a computational simulation technique used to predict the binding affinity and orientation of a small molecule (ligand) with a larger molecule (receptor), such as a protein nih.govmdpi.comnih.gov. For Xantalgosil C, this technique can be invaluable in precisely mapping its interactions with its known protein targets, specifically phosphodiesterases (PDEs) and lipoprotein lipase (B570770) (LPL) wikipedia.orgbiosiltech.com. By computationally modeling this compound within the active sites of these enzymes, researchers can identify key residues involved in binding, characterize the nature of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), and determine optimal binding poses nih.govmdpi.com. This predictive capability aids in understanding the compound's inhibitory mechanisms at an atomic level researchgate.net.
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted this compound-protein complexes over time mdpi.comresearchgate.net. MD simulations provide insights into the dynamic behavior of the ligand within the binding site, accounting for flexibility of both the ligand and the protein, and the influence of the surrounding solvent environment. This can reveal how stable the interaction is, identify potential conformational changes induced upon binding, and further validate the docking results. Such simulations are crucial for gaining a comprehensive understanding of the kinetics and thermodynamics of this compound's binding to its targets.
Beyond direct protein binding, in silico prediction of a compound's interactions within broader cellular networks is crucial for understanding its systems-level effects. This involves using computational models to trace the downstream consequences of this compound's action, considering its impact on intracellular cAMP levels and its influence on lipolysis pathways biosiltech.com. By integrating data from various biological pathways and known molecular interactions, researchers can predict how this compound might perturb or regulate complex cellular processes. This includes identifying potential off-target effects or synergistic interactions within metabolic or signaling networks nih.govnih.govmdpi.com. For instance, given this compound's known role in fat metabolism, in silico network analysis could reveal broader implications for lipid synthesis, energy expenditure, or even inflammatory pathways associated with adipose tissue.
Molecular Docking and Dynamics Simulations of this compound with Target Proteins.
Omics-Based Approaches to Elucidate this compound's Biological Footprint
Omics technologies (e.g., proteomics, metabolomics) offer high-throughput methods to comprehensively analyze biological molecules, providing a broad view of a compound's effects.
Proteomics, the large-scale study of proteins, can be utilized to identify all proteins affected by this compound in a biological system nih.govnih.gov. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are altered. This unbiased approach can uncover novel protein targets that are directly bound or indirectly modulated by this compound, extending beyond its known phosphodiesterase and lipoprotein lipase inhibition biosiltech.comnih.gov. For a compound used in skin conditioning and connective tissue regeneration, proteomics could reveal proteins involved in extracellular matrix remodeling, collagen synthesis, or cellular communication, providing a more complete picture of its biological footprint 3cshop.vnbiosiltech.com. Advanced techniques like mass spectrometry-based proteomics can identify and quantify thousands of proteins simultaneously, highlighting new pathways influenced by the compound nih.gov.
Proteomics for Identifying Novel Protein Targets and Pathways.
Biophysical Techniques for Investigating this compound's Interactions
Biophysical techniques are instrumental in quantitatively characterizing molecular interactions, binding affinities, and conformational changes, providing direct evidence of how this compound interacts with its biological partners nih.govscribd.com.
For this compound, techniques such as Surface Plasmon Resonance (SPR) can precisely measure its binding kinetics (association and dissociation rates) and affinity with purified target proteins like phosphodiesterases or lipoprotein lipase nih.gov. Isothermal Titration Calorimetry (ITC) can complement these studies by providing thermodynamic parameters of binding, including enthalpy, entropy, and stoichiometry, offering insights into the driving forces behind the interaction nih.gov.
Fluorescence-based measurements can be employed to monitor real-time binding events or conformational changes upon this compound's interaction with target molecules nih.govscribd.com. For example, changes in intrinsic tryptophan fluorescence of a protein upon ligand binding can indicate direct interaction. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of this compound and to map its binding site on target proteins at a residue-specific level, offering high-resolution structural details of the complex nih.gov. Furthermore, advancements in cryo-electron microscopy (cryo-EM) could allow for the determination of high-resolution structures of this compound in complex with larger protein assemblies or membrane-bound targets, providing unprecedented structural insights into its mechanism of action nih.gov.
These advanced techniques, ranging from computational predictions to high-resolution biophysical characterization and comprehensive omics profiling, are essential for unraveling the full therapeutic potential and biological mechanisms of this compound.
Spectroscopy and Microscopy for Cellular Localization and Mechanism
To gain a deeper understanding of this compound's precise cellular localization and its mechanistic actions, advanced spectroscopic and microscopic techniques offer invaluable insights. Fluorescence microscopy, for instance, could be employed by conjugating this compound with a fluorescent tag or by utilizing fluorescent probes that respond to changes in cellular cAMP levels or lipid droplet dynamics biosiltech.com. This approach would enable real-time visualization of the compound's uptake, distribution within different cellular compartments, and its direct impact on key metabolic structures.
Confocal microscopy would further allow for three-dimensional reconstruction of cellular architecture, providing detailed spatial information on this compound's accumulation within adipocytes or other target cells. Super-resolution microscopy techniques, such as stimulated emission depletion (STED) or stochastic optical reconstruction microscopy (STORM), could resolve molecular interactions at sub-diffraction limits, offering unprecedented detail on how this compound interacts with phosphodiesterase enzymes or other cellular targets at a molecular level biosiltech.com.
Beyond imaging, spectroscopic methods like Raman spectroscopy or Fourier-transform infrared (FTIR) spectroscopy could be utilized to analyze changes in the biochemical composition of cells following this compound treatment. These techniques can identify alterations in lipid content, protein conformation, or other molecular signatures, providing direct evidence of this compound's impact on cellular metabolism and structure biosiltech.com.
Systems Biology Approaches to Map this compound's Integrated Cellular Effects
Systems biology approaches, encompassing 'omics' technologies like genomics, proteomics, and metabolomics, are crucial for mapping the integrated and holistic cellular effects of this compound. These methodologies enable a comprehensive understanding of the compound's impact beyond its known direct targets.
Transcriptomics (e.g., RNA sequencing): By analyzing global gene expression changes, transcriptomics can identify sets of genes upregulated or downregulated in response to this compound. This can reveal previously unappreciated pathways involved in lipid metabolism, inflammation, extracellular matrix remodeling, or cellular signaling that are influenced by the compound. Given this compound's effects on lipolysis and connective tissue regeneration, transcriptomic studies could pinpoint specific genes involved in adipocyte differentiation, collagen synthesis, or angiogenesis biosiltech.comscribd.com.
Proteomics (e.g., Mass Spectrometry-based Proteomics): Proteomic analysis can identify changes in protein abundance, post-translational modifications (e.g., phosphorylation of hormone-sensitive lipase), and protein-protein interactions following this compound exposure. This can provide direct evidence of enzyme activation or inhibition, receptor engagement, and the activation of downstream signaling cascades. Such studies could confirm the activation of hormone-sensitive lipase via cAMP-dependent phosphorylation and identify novel protein targets biosiltech.com.
Metabolomics (e.g., LC-MS, GC-MS): Metabolomics involves the quantitative analysis of small molecules (metabolites) within a biological system. For this compound, metabolomics could provide a snapshot of metabolic flux changes, including alterations in lipid profiles (e.g., triglyceride breakdown products, fatty acids), energy metabolites, and intermediates of various biochemical pathways. This could further confirm the lipolytic effect and reveal secondary metabolic consequences of its action, such as shifts in glucose utilization or oxidative phosphorylation.
An illustrative example of integrated cellular effects that could be investigated using systems biology approaches is presented in the table below:
| Research Area | Systems Biology Approach | Anticipated Findings (Illustrative) |
| Lipolysis | Transcriptomics | Upregulation of genes for lipases (e.g., ATGL, HSL) and fatty acid oxidation. |
| Proteomics | Increased phosphorylation of HSL; altered abundance of lipid droplet-associated proteins. | |
| Metabolomics | Increased glycerol (B35011) and free fatty acid concentrations; changes in triglyceride species. | |
| Connective Tissue | Transcriptomics | Modulation of genes encoding collagen, proteoglycans, and matrix metalloproteinases. |
| Proteomics | Altered expression of extracellular matrix proteins and enzymes involved in remodeling. | |
| Signaling | Proteomics | Changes in phosphodiesterase activity; increased levels of specific phosphorylated proteins. |
| Metabolomics | Elevated cAMP levels. |
Unexplored Biochemical Pathways and Receptor Interactions for this compound
While this compound's primary mechanism involves phosphodiesterase inhibition and subsequent cAMP elevation, and inhibition of lipoprotein lipase, further research can uncover additional, unexplored biochemical pathways and receptor interactions biosiltech.comscribd.comwikipedia.org.
Beyond known targets, this compound's documented effects on connective tissue trophicity, degeneration of proteoglycans, and improvement of microcirculation suggest interactions with pathways beyond simple lipolysis biosiltech.com. These could include:
Signaling Pathways in Extracellular Matrix (ECM) Remodeling: Investigation into pathways like TGF-β signaling, Wnt signaling, or integrin-mediated pathways could reveal how this compound influences fibroblast activity, collagen production, or glycosaminoglycan synthesis and degradation.
Inflammatory Pathways: Given that acefylline (B349644) has anti-inflammatory properties knowde.com, exploring this compound's modulation of inflammatory mediators (cytokines, chemokines) and pathways (e.g., NF-κB) in adipose tissue or skin could reveal novel therapeutic avenues.
Silicon's Role: The silicon content in this compound is directly linked to its lipolytic activity, and a stimulative action on cAMP formation potentially due to silicon has been hypothesized biosiltech.com. Delving into how silicon, as part of the molecule, influences adenylate cyclase activity, membrane system activation, or other cellular processes represents a significant unexplored area. This could involve studying silicon's impact on membrane fluidity, ion channels, or direct enzyme activation.
Potential for this compound as a Research Tool in Lipid Metabolism Studies
Given its established role in promoting lipolysis and inhibiting lipoprotein lipase, this compound holds significant potential as a valuable research tool for dissecting complex pathways in lipid metabolism biosiltech.com.
Researchers could utilize this compound as a pharmacological probe to:
Investigate cAMP-Dependent Lipolysis: By applying this compound to adipocyte cultures, researchers can precisely control and study the cascade of events initiated by increased intracellular cAMP, leading to the activation of hormone-sensitive lipase (HSL) and subsequent triglyceride breakdown. This could help differentiate the roles of various phosphodiesterase isoforms in specific cellular contexts.
Study Lipoprotein Lipase Regulation: As an inhibitor of LPL, this compound can be used to explore the regulatory mechanisms of this crucial enzyme in lipid uptake and processing across different tissues (e.g., adipose tissue, muscle, heart). This could involve examining how LPL inhibition affects cellular lipid accumulation, fatty acid utilization, and the trafficking of lipoproteins.
Model Adipose Tissue Dysfunction: In research settings, this compound could serve as a tool to induce specific metabolic states in adipose tissue models. For example, studying the effects of enhanced lipolysis or reduced lipid uptake in various experimental models could provide insights into conditions such as obesity, metabolic syndrome, or lipodystrophy, without directly addressing therapeutic applications.
Elucidate Interplay of Signaling Pathways: The compound's dual action on cAMP signaling and LPL offers a unique opportunity to study the intricate crosstalk between these pathways in regulating lipid homeostasis and energy balance within cells.
By leveraging this compound, researchers can gain a more nuanced understanding of the molecular mechanisms underlying lipid metabolism, paving the way for targeted investigations into fundamental biological processes.
Q & A
Basic Research Questions
Q. What established methodologies ensure reproducible synthesis of Xantalgosil C?
- Methodological Answer : Reproducibility requires strict adherence to documented protocols, including reaction conditions (temperature, solvent ratios, catalyst loadings) and purification steps. Use standardized procedures for synthesizing reference compounds, and validate each batch via NMR and HPLC . For multi-step syntheses, isolate intermediates and characterize them at each stage to confirm structural integrity. Include detailed metadata (e.g., instrument calibration, reagent purity) in supplementary materials .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer : Prioritize hyphenated techniques like LC-MS for purity assessment and HRMS for molecular weight confirmation. NMR (¹H, ¹³C, 2D-COSY) resolves structural ambiguities, while XRD confirms crystallinity. For thermal stability, employ TGA-DSC. Report spectral data with precision (e.g., δ-values ±0.01 ppm for NMR) and reference internal standards (e.g., TMS) .
Q. How should researchers structure a literature review on this compound using academic databases?
- Methodological Answer : Use Boolean operators in Google Scholar (e.g., "this compound" AND "synthesis" NOT "commercial") to filter non-academic sources. Leverage citation chaining to trace foundational studies. Organize findings thematically (e.g., synthesis routes, bioactivity mechanisms) and critically evaluate methodological biases in prior work .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and validate findings across independent labs. Apply statistical tools (ANOVA, Tukey’s HSD) to assess inter-study variability and publish negative results to reduce publication bias .
Q. What experimental strategies optimize this compound’s synthetic yield under variable conditions?
- Methodological Answer : Employ design-of-experiments (DoE) approaches, such as factorial designs, to test parameters (pH, temperature). Use response surface methodology (RSM) to model nonlinear relationships. Validate optimized conditions via triplicate runs and compare against kinetic studies (e.g., Arrhenius plots for activation energy) .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by this compound. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate hypotheses via CRISPR-Cas9 knockouts of candidate targets .
Methodological and Reporting Guidelines
Q. What statistical frameworks ensure robust validation of this compound’s experimental data?
- Methodological Answer : For dose-response studies, use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply false discovery rate (FDR) corrections in high-throughput screens. Share raw datasets in repositories like Zenodo with metadata compliant with FAIR principles .
Q. How should researchers present this compound’s data in publications to enhance clarity?
- Methodological Answer :
- Tables : Include reaction yields, spectroscopic data (e.g., λmax, retention times), and statistical summaries (mean ± SD, p-values). Reference analogous data from prior studies for comparison .
- Figures : Use color-coded schematics for synthetic pathways and heatmaps for omics data. Avoid overcrowding spectra; instead, highlight key peaks in insets .
- Supplemental Materials : Provide crystallographic data (CIF files), NMR spectra, and detailed protocols for reproducibility .
Frameworks for Rigorous Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
